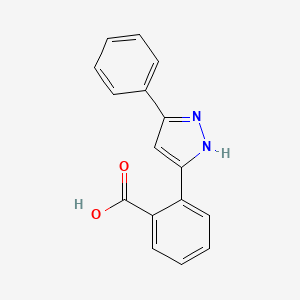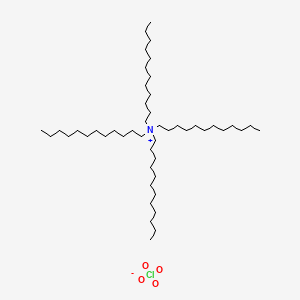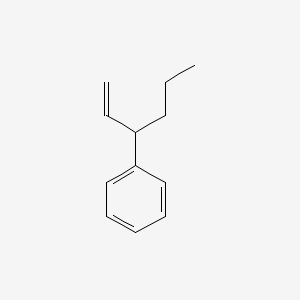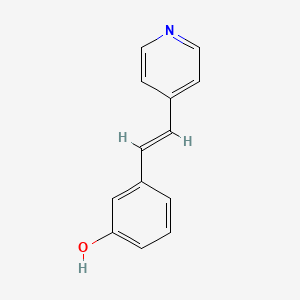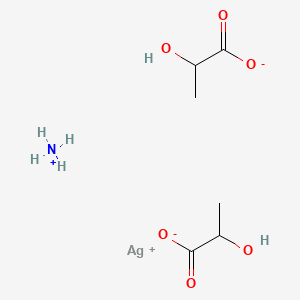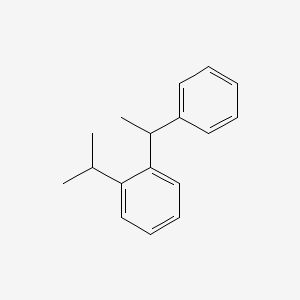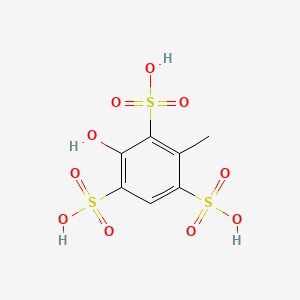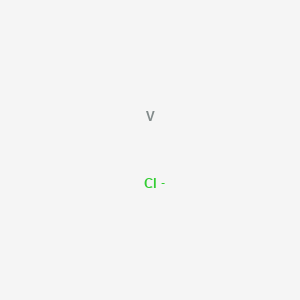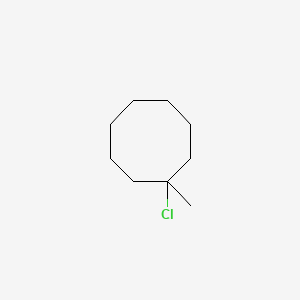
1-Chloro-1-methylcyclooctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-methylcyclooctane is an organic compound with the molecular formula C₉H₁₇Cl. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by the presence of a chlorine atom and a methyl group attached to the same carbon atom within the cyclooctane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-1-methylcyclooctane can be synthesized through various methods. One common approach involves the chlorination of 1-methylcyclooctane using chlorine gas in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a chlorine atom.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized to achieve high yields and purity of the desired product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-1-methylcyclooctane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 1-methylcyclooctanol.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form 1-methylcyclooctene.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic medium.
Major Products
Substitution: 1-Methylcyclooctanol.
Elimination: 1-Methylcyclooctene.
Oxidation: 1-Methylcyclooctanol, 1-methylcyclooctanone, or 1-methylcyclooctanoic acid.
Aplicaciones Científicas De Investigación
1-Chloro-1-methylcyclooctane has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Employed in studies involving the metabolism and biotransformation of chlorinated hydrocarbons.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-chloro-1-methylcyclooctane involves its interaction with various molecular targets and pathways. In substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In elimination reactions, the compound undergoes dehydrohalogenation, resulting in the formation of a double bond. The specific pathways and molecular targets depend on the type of reaction and the conditions employed.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-1-methylcyclohexane: Similar structure but with a six-membered ring.
1-Chloro-1-methylcyclopentane: Similar structure but with a five-membered ring.
1-Chloro-1-methylcyclobutane: Similar structure but with a four-membered ring.
Uniqueness
1-Chloro-1-methylcyclooctane is unique due to its eight-membered ring structure, which imparts distinct chemical and physical properties compared to its smaller ring analogs. The larger ring size can influence the compound’s reactivity, stability, and conformational flexibility, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
66344-69-2 |
|---|---|
Fórmula molecular |
C9H17Cl |
Peso molecular |
160.68 g/mol |
Nombre IUPAC |
1-chloro-1-methylcyclooctane |
InChI |
InChI=1S/C9H17Cl/c1-9(10)7-5-3-2-4-6-8-9/h2-8H2,1H3 |
Clave InChI |
YXBVMMBBECLXQE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCCCC1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



